Eggmanone vs. Smo Antagonists: Functional Efficacy Downstream of Sufu in Constitutively Active Hedgehog Signaling
Eggmanone demonstrates functional inhibition of Hedgehog signaling downstream of Sufu, a property not shared by clinically relevant Smo antagonists. In Sufu⁻/⁻ mouse embryonic fibroblasts (MEFs) exhibiting constitutively active Hh signaling independent of upstream ligand-receptor interactions, Eggmanone at 10 µM achieves approximately 50% reduction in Gli1 and Ptch1 mRNA transcript levels [1]. In contrast, the Smo antagonist Sonidegib tested at 0.1 µM (approximately 100-fold its EC50) fails to inhibit transcription of either Gli1 or Ptch1 in the same Sufu⁻/⁻ MEF system [1]. Similarly, the canonical Smo antagonist cyclopamine shows no inhibitory effect on Gli1 and Ptc1 transcription in Sufu⁻/⁻ MEFs [2].
| Evidence Dimension | Hedgehog pathway transcriptional inhibition downstream of Sufu |
|---|---|
| Target Compound Data | Eggmanone: ~50% inhibition of Gli1 and Ptch1 mRNA at 10 µM |
| Comparator Or Baseline | Sonidegib: 0% inhibition at 0.1 µM (~100× EC50); Cyclopamine: no inhibition |
| Quantified Difference | Eggmanone active; Smo antagonists inactive (>50% differential) |
| Conditions | Sufu⁻/⁻ mouse embryonic fibroblasts (MEFs), qRT-PCR quantification |
Why This Matters
This downstream mechanism enables Eggmanone to inhibit Hh signaling in contexts of acquired Smo antagonist resistance or Smo gain-of-function mutations, which are clinical limitations of vismodegib and Sonidegib.
- [1] Hempel JE, Cadar AG, Hong CC. Development of thieno- and benzopyrimidinone inhibitors of the Hedgehog signaling pathway reveals PDE4-dependent and PDE4-independent mechanisms of action. Bioorg Med Chem Lett. 2016;26(8):1947-1953. Table 3. View Source
- [2] Williams CH, Hempel JE, Hao J, Frist AY, Williams MR, Fleming JT, et al. An In Vivo Chemical Genetic Screen Identifies Phosphodiesterase 4 as a Pharmacological Target for Hedgehog Signaling Inhibition. Cell Rep. 2015;11(1):43-50. Figure 2A. View Source
